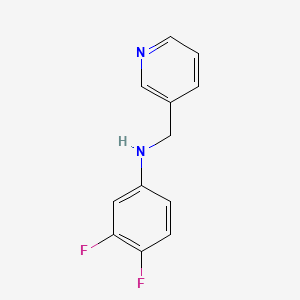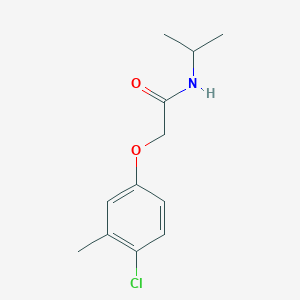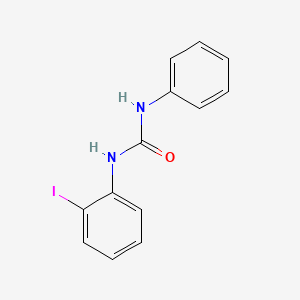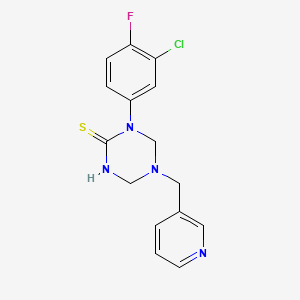
diethyl 1,4-cyclohexanediylbiscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1,4-cyclohexanediylbiscarbamate, also known as DEC, is a chemical compound that has been extensively studied for its potential use as an antifilarial drug. Filarial diseases are caused by parasitic worms that are transmitted to humans through the bites of infected mosquitoes. These diseases are a major public health concern in many parts of the world, particularly in tropical and subtropical regions.
Mécanisme D'action
Diethyl 1,4-cyclohexanediylbiscarbamate works by inhibiting the synthesis of microfilarial proteins, leading to the death of the parasites. It also disrupts the metabolism of the parasites, leading to their death. This compound has also been shown to have immunomodulatory effects, which may contribute to its antifilarial activity.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of certain enzymes in the liver and to decrease the levels of certain lipids in the blood. It has also been shown to have anti-inflammatory effects, which may contribute to its antifilarial activity.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 1,4-cyclohexanediylbiscarbamate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under a range of conditions. It is also relatively inexpensive compared to other antifilarial drugs. However, this compound has some limitations. It has a relatively short half-life in the body, which may limit its effectiveness in some cases. It also has some potential side effects, including gastrointestinal upset and allergic reactions.
Orientations Futures
There are several potential future directions for research on diethyl 1,4-cyclohexanediylbiscarbamate. One area of research is the development of new formulations of this compound that can improve its effectiveness and reduce its potential side effects. Another area of research is the development of new drugs that target different stages of the filarial life cycle, including the adult worms. Additionally, research is needed to better understand the immunomodulatory effects of this compound and how they contribute to its antifilarial activity. Finally, research is needed to develop new strategies for the prevention and control of filarial diseases, including the development of new insecticides to reduce the transmission of the parasites.
Méthodes De Synthèse
Diethyl 1,4-cyclohexanediylbiscarbamate can be synthesized through a variety of methods, including the reaction of diethyl carbonate with 1,4-cyclohexanediamine in the presence of a catalyst. Other methods include the reaction of diethyl carbonate with cyclohexanone and subsequent reaction with 1,4-cyclohexanediamine.
Applications De Recherche Scientifique
Diethyl 1,4-cyclohexanediylbiscarbamate has been extensively studied for its potential use as an antifilarial drug. Studies have shown that this compound is effective in killing the microfilariae (larval stage) of parasitic worms that cause filarial diseases such as lymphatic filariasis and onchocerciasis. This compound is also effective in reducing the transmission of these diseases by killing the microfilariae in the blood of infected individuals.
Propriétés
IUPAC Name |
ethyl N-[4-(ethoxycarbonylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-3-17-11(15)13-9-5-7-10(8-6-9)14-12(16)18-4-2/h9-10H,3-8H2,1-2H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKNJKCNIMETAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC(CC1)NC(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![1-[(2-chloro-6-fluorophenyl)acetyl]pyrrolidine](/img/structure/B5757342.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)



![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)

![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)



![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
